molecular formula C13H21NO2 B6213466 tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate CAS No. 2751614-97-6

tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate

Cat. No.: B6213466
CAS No.: 2751614-97-6
M. Wt: 223.3
InChI Key:
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Description

tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate: is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core structure followed by the introduction of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the tricyclic structure or the carbamate group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its tricyclic structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate: shares similarities with other tricyclic carbamates, such as tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}urethane and tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}amide.

Uniqueness

What sets this compound apart is its specific tricyclic structure combined with the tert-butyl carbamate group. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

2751614-97-6

Molecular Formula

C13H21NO2

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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